CWP232204
Description
CWP232204 is the active metabolite of the prodrug CWP232291 (also referred to as CWP291), a small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway. It is currently under investigation for hematological malignancies, including relapsed/refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CWP232204; CWP 232204; CWP-232204. |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action
CWP232204 binds to Src-associated substrate in mitosis of 68 kDa (SAM68), modulating TCF alternative splicing during mitosis. This interaction induces endoplasmic reticulum (ER) stress, activating caspases that degrade β-catenin, a key mediator of Wnt signaling. Subsequent downregulation of Wnt target genes (e.g., survivin) triggers selective apoptosis in cancer cells .
Pharmacokinetics (PK)
- Half-life : ~12 hours (terminal half-life in humans) .
- Excretion : Minimal renal elimination (<5% of administered dose excreted in urine), advantageous for patients with renal impairment .
- Linearity : Dose-proportional PK observed on days 1 and 7 of administration .
Clinical Efficacy
In a phase 1 trial (NCT01398462), CWP232291 (metabolized to this compound) demonstrated modest efficacy:
- AML patients : 1 complete response (CR) at 153 mg/m² and 1 partial response (PR) at 198 mg/m². Bone marrow blast percentage decreased from 58.3% to 3.5% (CR) and 15.0% to 4.2% (PR) .
- MDS patients: No responses observed (n=5) .
Comparison with Similar Compounds
This compound belongs to a class of Wnt/β-catenin inhibitors but differs mechanistically and clinically from other agents. Below is a comparative analysis:
Table 1: Mechanism and Target Comparison
Table 2: Pharmacokinetic and Efficacy Profiles
Key Findings
PK Advantages : this compound’s low renal excretion (<5%) contrasts with PRI-724 (20–30%), making it safer for patients with renal dysfunction .
Efficacy Limitations : While this compound showed modest single-agent activity in AML, CBP inhibitors (e.g., PRI-724) demonstrated stronger preclinical efficacy but faced clinical toxicity challenges .
Combination Potential: Preclinical data suggest this compound’s mechanism synergizes with chemotherapy, mirroring strategies proposed for ICG001 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
